1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,7-Diazaspiro[35]nonan-2-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method includes the reaction of a suitable diamine with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the dimethylpropan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-{2,7-Diazaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind covalently to the KRAS G12C protein, inhibiting its activity and thereby exerting anti-tumor effects . The compound binds in the switch-II pocket of KRAS G12C, leading to the inhibition of downstream signaling pathways involved in cellular proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A derivative with similar spirocyclic structure but different functional groups.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another derivative with a different carbonyl-containing moiety.
Uniqueness
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one is unique due to its specific spirocyclic structure combined with the dimethylpropan-1-one moiety, which imparts distinct chemical and biological properties. Its ability to covalently bind to specific molecular targets, such as KRAS G12C, sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-11(2,3)10(15)14-8-12(9-14)4-6-13-7-5-12/h13H,4-9H2,1-3H3 |
InChI Key |
PXRPFIXHDDJTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.